3-(Azidomethyl)bicyclo[4.1.0]heptane
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Overview
Description
3-(Azidomethyl)bicyclo[410]heptane is an organic compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[410]heptane core structure with an azidomethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)bicyclo[4.1.0]heptane typically involves the introduction of an azidomethyl group to the bicyclo[4.1.0]heptane core. One common method is the reaction of bicyclo[4.1.0]heptane with azidomethyl reagents under suitable conditions. For example, the reaction can be carried out using sodium azide and a suitable halomethyl derivative of bicyclo[4.1.0]heptane in the presence of a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)bicyclo[4.1.0]heptane can undergo various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azidomethyl group can be reduced to form amine derivatives.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Azidomethyl)bicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)bicyclo[4.1.0]heptane depends on the specific reactions it undergoes. The azidomethyl group can participate in various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved in these reactions are determined by the nature of the functional groups introduced and the specific conditions used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane: The parent compound without the azidomethyl group.
3-Azabicyclo[3.1.1]heptane: A similar compound with a nitrogen atom in the bicyclic core.
Bicyclo[3.1.1]heptane: Another bicyclic compound with a different ring structure.
Uniqueness
3-(Azidomethyl)bicyclo[41The azidomethyl group allows for a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(azidomethyl)bicyclo[4.1.0]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-11-10-5-6-1-2-7-4-8(7)3-6/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALPGCKMZOYFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CC1CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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